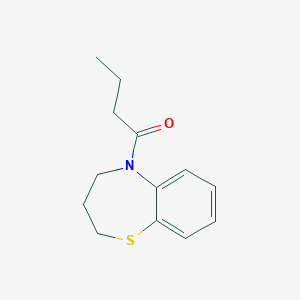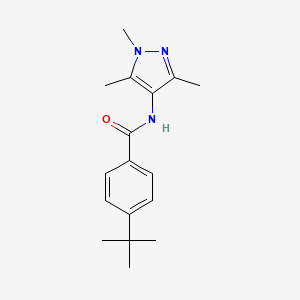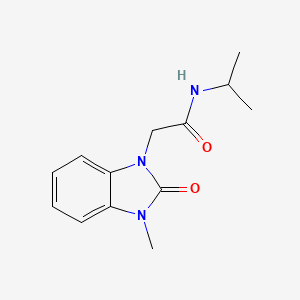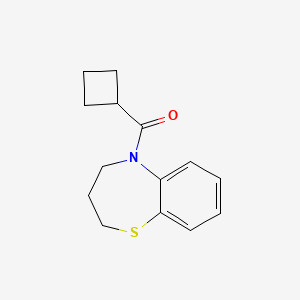
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in inflammation, cancer, or viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one can modulate various biochemical and physiological processes. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the activity of viral enzymes, such as reverse transcriptase and integrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one in lab experiments is its high potency and specificity. This compound has been optimized to exhibit high activity against its target enzymes or pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one. One of the areas of interest is the development of new derivatives or analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the evaluation of the efficacy and safety of this compound in animal models and clinical trials. Furthermore, the elucidation of the precise mechanism of action of this compound may provide insights into the development of new therapies for inflammation, cancer, and viral infections.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one is a promising compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the final product. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral activities. Its mechanism of action is not fully understood, but it may act by inhibiting certain enzymes or signaling pathways. This compound has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including the development of new derivatives, the evaluation of its efficacy and safety in animal models and clinical trials, and the elucidation of its precise mechanism of action.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one involves the reaction of 2-aminobenzothiazole with butanone in the presence of a catalyst. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-6-13(15)14-9-5-10-16-12-8-4-3-7-11(12)14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKKGCXIVYSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)